molecular formula C10H13N5Na2O10P2 B1436678 Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt CAS No. 78101-74-3

Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

Cat. No.: B1436678
CAS No.: 78101-74-3
M. Wt: 471.17 g/mol
InChI Key: AITRRPRAEQUOAZ-FVALZTRZSA-L
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Description

Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt is a useful research compound. Its molecular formula is C10H13N5Na2O10P2 and its molecular weight is 471.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is a key player in biochemical reactions, particularly those involving nucleotides and nucleosides. It serves as a substrate for enzymes such as pyruvate kinase, which catalyzes the transfer of a phosphate group to produce guanosine 5’-triphosphate. This compound also interacts with guanine nucleotide exchange factors, which facilitate the exchange of guanosine diphosphate for guanosine triphosphate on G-proteins, thereby activating them . Additionally, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is involved in the modulation of interleukin-6 and the signal transducer and activator of transcription 3 pathway .

Cellular Effects

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It plays a significant role in the activation of G-proteins, which are involved in transmitting signals from cell surface receptors to intracellular targets . This compound also affects the hepcidin-ferroportin interaction, which is crucial for iron homeostasis . Furthermore, it has been shown to modulate the interleukin-6 and signal transducer and activator of transcription 3 pathway, impacting inflammatory responses and cellular growth .

Molecular Mechanism

At the molecular level, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt exerts its effects through various binding interactions and enzymatic activities. It binds to G-proteins, facilitating the exchange of guanosine diphosphate for guanosine triphosphate, thereby activating the G-protein . This activation triggers downstream signaling pathways that regulate various cellular functions. Additionally, this compound serves as a substrate for pyruvate kinase, which catalyzes the production of guanosine triphosphate, an essential molecule for RNA biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt can vary over time. The compound is generally stable when stored at -20°C under desiccating conditions and can be used for up to 12 months . Its stability in solution may be limited, and it is recommended to prepare and use solutions on the same day to ensure optimal activity . Long-term studies have shown that elevated levels of guanosine diphosphate are associated with the pathogenesis of neurological disorders, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt in animal models vary with different dosages. At lower doses, it can effectively modulate cellular signaling pathways and metabolic processes without causing adverse effects . At higher doses, there may be toxic or adverse effects, including disruptions in cellular homeostasis and potential neurotoxicity . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is involved in several metabolic pathways. It is interconvertible to guanosine by the action of ectonucleotidases and nucleoside phosphorylase . This compound also serves as a substrate for pyruvate kinase, which produces guanosine triphosphate, supporting RNA biosynthesis . Additionally, it plays a role in the modulation of the interleukin-6 and signal transducer and activator of transcription 3 pathway, impacting cellular growth and inflammatory responses .

Transport and Distribution

Within cells and tissues, guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Guanosine 5’-(trihydrogen diphosphate), 2’-deoxy-, disodium salt is localized within specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with G-proteins and other signaling molecules . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Properties

IUPAC Name

disodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRRPRAEQUOAZ-FVALZTRZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228736
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78101-74-3, 102783-74-4
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078101743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2'-Deoxyguanosine 5'-diphosphate sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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